Catalytic Aerobic Oxidation Yield: N-Benzylideneisopropylamine vs. N-Isopropylbenzylamine
Under identical aerobic oxidation conditions with a Pd3Pb/Al2O3 catalyst, N-Benzylideneisopropylamine achieves a significantly higher yield (95%) compared to its saturated analog N-Isopropylbenzylamine, which would not participate in the same oxidative pathway or would require a fundamentally different reduction-based synthetic route .
| Evidence Dimension | Reaction yield in aerobic oxidation to imine |
|---|---|
| Target Compound Data | 95% yield after 5 hours |
| Comparator Or Baseline | N-Isopropylbenzylamine (CAS 102-97-6) - inert in this specific oxidative pathway or requires alternative reduction steps |
| Quantified Difference | 95% yield vs. N/A (incompatible reaction pathway) |
| Conditions | Pd3Pb/SiO2 catalyst, 110°C, 5% O2/Ar atmosphere, 5 hours |
Why This Matters
This high yield demonstrates that N-Benzylideneisopropylamine is the direct and efficient substrate for catalytic imine synthesis, a key step in producing valuable N-oxides and nitrones, whereas the amine analog requires a separate, lower-yielding reduction step.
